
1,2,4-Trioxolane, 3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trioxolane, 3-phenyl- is an organic compound with the molecular formula C8H8O3. It belongs to the class of trioxolanes, which are cyclic organic peroxides containing a three-membered ring with two oxygen atoms and one carbon atom. The 3-phenyl substitution refers to the presence of a phenyl group attached to the third carbon of the trioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Trioxolanes can be synthesized through a variety of methods. One common approach involves the ozonolysis of alkenes, followed by cyclization with carbonyl compounds. For 3-phenyl-1,2,4-trioxolane, a typical synthetic route includes the ozonolysis of styrene to form a carbonyl oxide intermediate, which then undergoes [3+2] cycloaddition with benzaldehyde to yield the desired trioxolane .
Industrial Production Methods
The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safe handling of reactive intermediates and ozone .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trioxolanes, including 3-phenyl-1,2,4-trioxolane, undergo various chemical reactions, such as:
Oxidation: The peroxide bond in trioxolanes makes them susceptible to oxidation reactions.
Reduction: Trioxolanes can be reduced under specific conditions, often involving metal catalysts or reducing agents.
Substitution: The phenyl group in 3-phenyl-1,2,4-trioxolane can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-phenyl-1,2,4-trioxolane with ozone can lead to the formation of ketones and other oxygenated products .
Aplicaciones Científicas De Investigación
1,2,4-Trioxolanes, including 3-phenyl-1,2,4-trioxolane, have several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4-trioxolanes, including 3-phenyl-1,2,4-trioxolane, often involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. This process can be triggered by the presence of ferrous iron (Fe2+), leading to the formation of carbon-centered radicals and subsequent oxidative damage to biological molecules . In the context of antimalarial activity, the ROS generated by trioxolanes can damage the parasite’s cellular components, leading to its death .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trioxane: Another class of cyclic peroxides with similar structural features but different substitution patterns.
Artemisinin: A well-known antimalarial compound that contains a 1,2,4-trioxane ring system.
Arterolane: A synthetic trioxolane derivative with potent antimalarial activity.
Uniqueness
3-phenyl-1,2,4-trioxolane is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenyl group can enhance its stability and modify its interaction with biological targets compared to other trioxolanes .
Propiedades
Número CAS |
23253-30-7 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-phenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C8H8O3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-5,8H,6H2 |
Clave InChI |
XNTUDDFWOBWITE-UHFFFAOYSA-N |
SMILES canónico |
C1OC(OO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


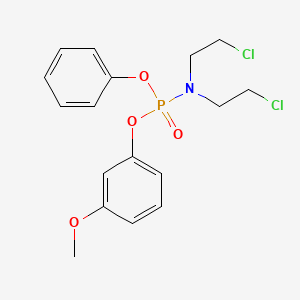
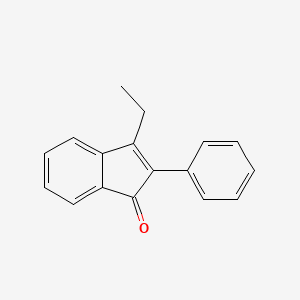

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
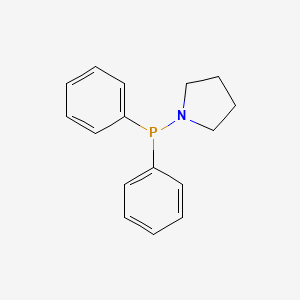

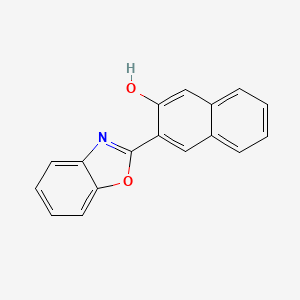

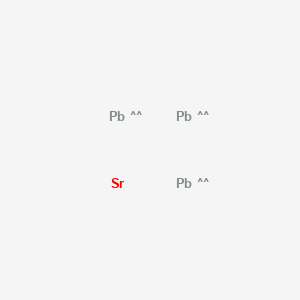
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
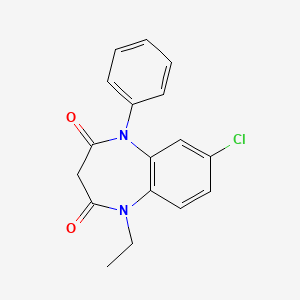
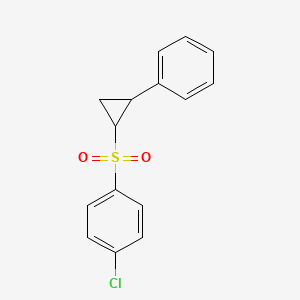
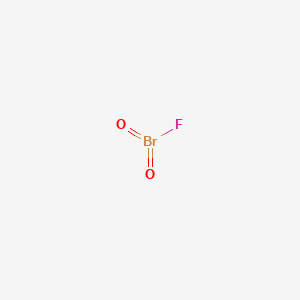
![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
